3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and an ether linkage to a naphthalen-2-ylsulfonyl pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Sulfonylation: The pyrrolidine ring is then sulfonylated using naphthalen-2-sulfonyl chloride in the presence of a base like triethylamine to form the naphthalen-2-ylsulfonyl pyrrolidine.
Ether Formation: The naphthalen-2-ylsulfonyl pyrrolidine is reacted with 3-bromo-2-hydroxypyridine under basic conditions to form the ether linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the pyrrolidine ring.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and naphthalen-2-ylsulfonyl pyrrolidine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Oxidized forms of the sulfonyl group or pyrrolidine ring.
Reduction: Reduced forms of the sulfonyl group or pyrrolidine ring.
Hydrolysis: Alcohol and naphthalen-2-ylsulfonyl pyrrolidine.
Scientific Research Applications
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
3-Bromo-2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.
Uniqueness
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASRTDHJZJAGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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